(5E,8E,11E,13E,15S)-15-hydroperoxyicosa-5,8,11,13-tetraenoic acid
CAS No.:
Cat. No.: VC18622594
Molecular Formula: C20H32O4
Molecular Weight: 336.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H32O4 |
|---|---|
| Molecular Weight | 336.5 g/mol |
| IUPAC Name | (5E,8E,11E,13E,15S)-15-hydroperoxyicosa-5,8,11,13-tetraenoic acid |
| Standard InChI | InChI=1S/C20H32O4/c1-2-3-13-16-19(24-23)17-14-11-9-7-5-4-6-8-10-12-15-18-20(21)22/h4-5,8-11,14,17,19,23H,2-3,6-7,12-13,15-16,18H2,1H3,(H,21,22)/b5-4+,10-8+,11-9+,17-14+/t19-/m0/s1 |
| Standard InChI Key | BFWYTORDSFIVKP-IXNHTQMRSA-N |
| Isomeric SMILES | CCCCC[C@@H](/C=C/C=C/C/C=C/C/C=C/CCCC(=O)O)OO |
| Canonical SMILES | CCCCCC(C=CC=CCC=CCC=CCCCC(=O)O)OO |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a 20-carbon chain with conjugated double bonds at positions 5–8–11–13 (all trans except for the 13E configuration) and a hydroperoxy (-OOH) group at the 15th carbon in the S-stereochemical configuration . Its molecular formula is , with a molecular weight of 336.5 g/mol . The hydroperoxy group renders the molecule highly reactive, enabling participation in redox signaling and enzymatic transformations .
Comparative Analysis with Analogues
| Property | 15(S)-HpETE | 15(S)-HETE | 12(S)-HpETE |
|---|---|---|---|
| Functional Group | Hydroperoxy (-OOH) at C15 | Hydroxyl (-OH) at C15 | Hydroperoxy (-OOH) at C12 |
| Synthesis Enzyme | 15-Lipoxygenase (15-LOX) | Peroxidases (e.g., GPx) | 12-Lipoxygenase (12-LOX) |
| Biological Role | Pro-/anti-inflammatory mediator | Anti-angiogenic, pro-resolving | Pro-inflammatory, leukotriene precursor |
| Stability | Unstable (rapidly reduced to 15-HETE) | Stable | Moderately unstable |
Biosynthesis and Metabolic Pathways
Enzymatic Synthesis
The compound is synthesized via the oxygenation of arachidonic acid by 15-lipoxygenase (15-LOX), which inserts molecular oxygen at the 15th carbon. This reaction occurs in a calcium-dependent manner, often at membrane interfaces where 15-LOX colocalizes with phospholipid substrates . The enzymatic process proceeds through a radical intermediate, with stereospecificity dictated by the enzyme’s active-site architecture .
Industrial Production
Large-scale synthesis employs recombinant 15-LOX in bioreactors under optimized conditions (pH 7.4, 25°C). Post-reaction purification involves reverse-phase HPLC to isolate the hydroperoxide from byproducts like 15-HETE .
Metabolic Fate
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Reduction to 15-HETE: Glutathione peroxidases (GPx) and peroxiredoxins (e.g., Prdx6) catalyze the two-electron reduction of the hydroperoxy group, yielding 15(S)-hydroxyeicosatetraenoic acid (15-HETE) .
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Oxidation to 15-Oxo-ETE: 15-Hydroxyprostaglandin dehydrogenase (15-PGDH) further oxidizes 15-HETE to 15-oxo-ETE, a pro-angiogenic metabolite.
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Epoxidation: Cytochrome P450 enzymes convert 15(S)-HpETE into epoxy derivatives, which are hydrolyzed to lipoxins—key resolvins in inflammation resolution .
Biological Activities and Mechanisms
Pro-Inflammatory Signaling
15(S)-HpETE enhances leukocyte adhesion by upregulating endothelial adhesion molecules (e.g., ICAM-1) and potentiates cytokine release (e.g., IL-6, TNF-α) via NF-κB activation . In platelets, it selectively inhibits 12-lipoxygenase, shifting eicosanoid synthesis toward pro-thrombotic thromboxanes .
Anti-Inflammatory and Pro-Resolving Effects
Paradoxically, 15(S)-HpETE serves as a precursor for lipoxins (e.g., LXA₄), which suppress neutrophil infiltration and promote macrophage-mediated clearance of apoptotic cells . This duality underscores its context-dependent role in inflammation.
Oxidative Stress and Cellular Homeostasis
The compound induces apoptosis in endothelial cells via caspase-3 activation and suppression of the Akt survival pathway. In Pseudomonas aeruginosa, it is detoxified by the peroxiredoxin LsfA, highlighting its interplay with microbial redox systems .
Research Applications and Findings
Disease Models
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Asthma: 15(S)-HpETE levels correlate with airway hyperresponsiveness in murine models, likely due to its promotion of leukotriene synthesis .
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Neurodegeneration: Prdx6-mediated reduction of 15(S)-HpETE mitigates oxidative damage in neuronal cultures, suggesting therapeutic potential in Alzheimer’s disease .
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Cancer: Elevated 15(S)-HpETE in tumor-associated macrophages promotes angiogenesis via 15-oxo-ETE, making it a target for anti-angiogenic therapies .
Pharmacological Modulation
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